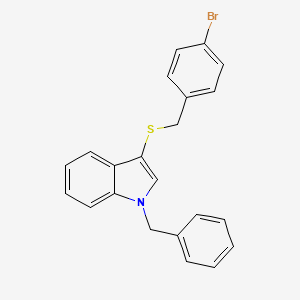

1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring are a benzyl group and a (4-bromobenzyl)thio group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions at the benzylic position, which are important for synthesis problems . These could include free radical bromination of alkyl benzenes .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. For instance, reactions at the benzylic position are common and important for synthesis problems . These could include free radical bromination of alkyl benzenes .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-Fibrotic Drug Development

In medicinal chemistry, this compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities . These activities are crucial in the development of treatments for fibrotic diseases, which involve the excessive formation of scar tissue in organs and can lead to serious health issues.

Organic Chemistry: Synthesis of Heterocyclic Compounds

The benzylic and thioether groups present in “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” make it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, to create a wide range of heterocyclic compounds . These compounds are essential in the discovery and development of new pharmaceuticals.

Pharmacology: Study of Biological Activities

In pharmacology, the compound’s derivatives have been evaluated for their biological activities against specific cell lines. For instance, they have been tested against immortalized rat hepatic stellate cells (HSC-T6) to assess their effectiveness in combating fibrosis . This application is significant for understanding the compound’s role in treating liver diseases.

Biochemistry: Enzyme Inhibition

Biochemically, the compound can be used to study enzyme inhibition. Its structure allows it to bind to certain enzymes, potentially inhibiting their activity. This property is particularly useful in the study of diseases where enzyme malfunction or overactivity is a factor .

Materials Science: Organic Electronic Materials

The compound’s aromatic structure and functional groups make it a candidate for use in organic electronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices that require conductive or semiconductive properties .

Chemical Biology: Molecular Probes

In chemical biology, “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” can be employed as a molecular probe. Its ability to interact with various biological targets makes it useful for studying biological processes at the molecular level.

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-3-[(4-bromophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUCUYMNUASBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2973999.png)

![(E)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2974000.png)

![N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2974003.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2974004.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2974012.png)

![3-[(Furan-2-yl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2974014.png)

![2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2974017.png)

![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)

![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)

![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)